Nepheline syenite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

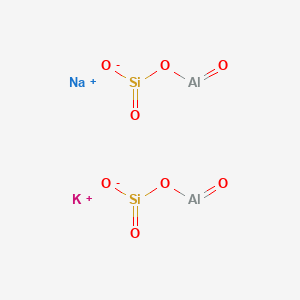

Nepheline syenite, also known as this compound, is a useful research compound. Its molecular formula is Al2KNaO8Si2 and its molecular weight is 300.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Silicic Acid - Silicates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Composition and Properties

Nepheline syenite primarily consists of three minerals: nepheline , microcline (potassium feldspar), and albite (sodium feldspar). Its chemical composition typically includes:

- Alumina (Al₂O₃) : >23%

- Sodium Oxide (Na₂O) + Potassium Oxide (K₂O) : >14%

- Iron Oxide (Fe₂O₃) : <0.1%

These characteristics make this compound a suitable alternative for feldspar in various applications, particularly in glass and ceramics production .

Industrial Applications

This compound is utilized in several key industries:

Glass Manufacturing

This compound serves as a source of alkalis and alumina in glass production. Its low silica content helps lower the melting temperature, thereby reducing energy consumption during manufacturing. The high alumina content enhances the glass's resistance to thermal shock and chemical durability .

Ceramics

In the ceramics industry, this compound is used as a fluxing agent, promoting the formation of a glassy phase that improves the physical strength of ceramic products. It is particularly valued for its ability to enhance thermal stability and reduce shrinkage during firing .

Refractories

The refractory industry employs this compound due to its high melting point and thermal stability. It is used in the production of materials that can withstand extreme temperatures, making it essential for applications in furnaces and kilns .

Functional Fillers

This compound is increasingly used as a functional filler in paints, coatings, and adhesives. Its low density and high brightness contribute to improved product performance while meeting modern environmental standards .

Case Study 1: this compound in Glass Production

A study conducted on the use of this compound in glass manufacturing demonstrated that incorporating this material significantly reduced energy costs by lowering melting temperatures. The resultant glass exhibited enhanced durability against scratching and breaking, making it suitable for high-performance applications .

Case Study 2: Beneficiation Techniques

Research focusing on the beneficiation of this compound from Turkey highlighted various processing methods such as magnetic separation and flotation to minimize impurities like iron oxide. The optimized processes yielded concentrates with less than 0.15% Fe₂O₃, making them ideal for glass and ceramics industries .

Analyse Chemischer Reaktionen

Acid Leaching for Iron Removal

Nepheline syenite often requires purification to reduce iron oxide (Fe₂O₃) content for industrial applications. A study using Turkish this compound demonstrated:

-

Optimal leaching conditions : 0.4 mol/dm³ oxalic acid and sulfuric acid at 25°C for 2 hours reduced Fe₂O₃ content from 0.30% to 0.15% .

-

Reaction mechanism :

H++Fe2O3+5HC2O4−→2Fe(C2O4)22−+3H2O+2CO2↑ -

Efficiency : 44.6% iron removal achieved, with particle size and acid concentration critical factors .

Carbothermal Reduction for Alumina and Ferrosilicon Production

A novel process extracts alumina (Al₂O₃) and ferrosilicon (FeSi) simultaneously, addressing silica waste challenges :

-

Optimal conditions :

Parameter Value Temperature 1125°C Soaking time 14.9 minutes Graphite/syenite 0.53 mass ratio Fe₂O₃/syenite 0.72 mass ratio -

Key reactions :

NaAlSiO4+C→Al2O3+Na2O+SiO2+CO↑ SiO2+Fe2O3+C→FeSi+CO↑ -

Outcomes :

Hydrothermal Alteration and Secondary Mineral Formation

This compound undergoes hydrothermal alteration in CO₂-rich environments, forming cancrinite and zeolites :

-

Primary reaction :

6NaAlSiO4+CaCO3+5H2O→CaAl6Si6O24(CO3)⋅2H2O+6NaOH -

Secondary phases :

Silica-Alumina Reactivity in Magmatic Systems

Nepheline’s inability to coexist with quartz drives silica-undersaturated magmatic differentiation :

Eigenschaften

CAS-Nummer |

37244-96-5 |

|---|---|

Molekularformel |

Al2KNaO8Si2 |

Molekulargewicht |

300.22 g/mol |

IUPAC-Name |

potassium;sodium;oxido-oxo-oxoalumanyloxysilane |

InChI |

InChI=1S/2Al.K.Na.2O3Si.2O/c;;;;2*1-4(2)3;;/q4*+1;2*-2;; |

InChI-Schlüssel |

MIIFSAFUFQUZOI-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)O[Al]=O.[O-][Si](=O)O[Al]=O.[Na+].[K+] |

Kanonische SMILES |

[O-][Si](=O)O[Al]=O.[O-][Si](=O)O[Al]=O.[Na+].[K+] |

Key on ui other cas no. |

37244-96-5 |

Piktogramme |

Irritant |

Synonyme |

nepheline syenite |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.